[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid

Heterocyclic synthesis Cyclization methodology Benzimidazole derivatives

This compound uniquely integrates three orthogonal reactive centers—carboxylic acid, thioether, and nitro group—enabling cascade transformations impossible with simpler analogs like 5-nitrobenzimidazole-2-thiol. It is the mandatory precursor for Dowtherm A-mediated cyclization to thiazolo[3,2-a]benzimidazol-3-ones and for synthesizing antiparasitic sulfonylacetic acid derivatives. Its multidentate chelation capability also supports metal complex research. Procure CAS 19951-24-7 specifically when your synthetic route requires this precise spatial arrangement of functional groups.

Molecular Formula C9H7N3O4S
Molecular Weight 253.24 g/mol
CAS No. 19951-24-7
Cat. No. B1348724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid
CAS19951-24-7
Molecular FormulaC9H7N3O4S
Molecular Weight253.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC(=O)O
InChIInChI=1S/C9H7N3O4S/c13-8(14)4-17-9-10-6-2-1-5(12(15)16)3-7(6)11-9/h1-3H,4H2,(H,10,11)(H,13,14)
InChIKeySMTHPGGRKWIUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Nitro-1H-benzimidazol-2-yl)sulfanyl]acetic Acid (CAS 19951-24-7): Synthesis Routes, Chemical Properties, and Class Context for Research Procurement


2-[(6-Nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid, also designated as [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid, is a heterocyclic building block characterized by a 5-nitrobenzimidazole core linked via a thioether bridge to an acetic acid moiety [1]. This compound exhibits molecular formula C9H7N3O4S, with a molecular weight of 253.24 g/mol and a calculated polar surface area (PSA) of 137.1 Ų . The 5-nitrobenzimidazole scaffold is a recognized pharmacophore in medicinal chemistry programs targeting antiparasitic, antimicrobial, and anticancer indications [2]. The thioacetic acid functionality confers both metal-chelating potential and a reactive handle for further derivatization, including amide bond formation, esterification, or cyclization to thiazolo[3,2-a]benzimidazol-3-ones [3].

Why Generic 5-Nitrobenzimidazole Analogs Cannot Substitute for CAS 19951-24-7 in Cyclization-Dependent and Chelation-Driven Research Programs


Critical distinctions in reactivity preclude simple interchange with in-class compounds. While numerous 5-nitrobenzimidazole derivatives exist—including 5-nitrobenzimidazole-2-thiol (CAS 6325-91-3), 5-nitrobenzimidazole (CAS 94-52-0), and 1-substituted-2-methyl-5-nitrobenzimidazoles—the target compound uniquely integrates three reactive centers: a carboxylic acid capable of metal coordination or amide coupling, a thioether sulfur susceptible to oxidation to sulfoxide/sulfone, and a nitro group reducible to an amine [1]. This orthogonal reactivity profile enables cascade transformations (e.g., cyclization followed by reduction then functionalization) that simpler analogs cannot recapitulate. Critically, the acetic acid side chain's spatial positioning relative to the N1 and N3 heteroatoms of the benzimidazole ring dictates specific metal-binding stoichiometry and cyclization regiochemistry [2]. Substitution with 5-nitrobenzimidazole (lacking both thiol and acetic acid groups) or with 5-nitrobenzimidazole-2-thiol (lacking the acetic acid handle) fundamentally alters or eliminates these transformation pathways [3]. The quantitative evidence presented in Section 3 establishes these differential capabilities through direct comparative data.

Quantitative Differential Evidence for CAS 19951-24-7: Comparative Cyclization Efficiency, Metal-Binding Stoichiometry, and Precursor-Exclusive Synthetic Utility


Cyclization Yield Comparison: Dowtherm A vs. Ac₂O/Pyridine for [(5-Nitro-2-benzimidazolyl)thio]acetic Acid

The cyclization of [(5-nitro-2-benzimidazolyl)thio]acetic acid (2a) to thiazolo[3,2-a]benzimidazol-3(2H)-one isomers exhibits differential reagent sensitivity relative to other 5-substituted analogs in the series. Under Dowtherm A reflux conditions, compound 2a undergoes cyclization, whereas with standard cyclization reagents (Ac₂O/pyridine) the reaction was reported not to proceed [1]. This contrasts with the behavior of [(4-methyl-2-benzimidazolyl)thio]acetic acid (2f), which cyclizes preferentially under the same conditions, and with other 5-substituted analogs (2b-e) that undergo cyclization with both Dowtherm A and Ac₂O/pyridine, yielding two possible isomers in a ratio of nearly 1:1 in all cases [1]. This reagent-dependent reactivity constitutes a verifiable differential characteristic.

Heterocyclic synthesis Cyclization methodology Benzimidazole derivatives Thiazolobenzimidazole synthesis

Exclusive Precursor Status for 5-Nitrobenzimidazole-2-sulfonylacetic Acid Derivatives in Antiparasitic Lead Optimization

The target compound serves as the requisite precursor for synthesizing 5-nitrobenzimidazol-2-yl-mercapto-acetic acid derivatives that are subsequently oxidized to sulfonylacetic acid analogs and further elaborated to acyl-thiosemicarbazide compounds with documented biological potential [1]. This oxidation-derivatization sequence is inaccessible from 5-nitrobenzimidazole-2-thiol (CAS 6325-91-3) or 5-nitrobenzimidazole (CAS 94-52-0), as both lack the carboxylic acid functionality required for sulfonylacetic acid formation. The synthetic route proceeds via [(5-nitro-1H-benzimidazol-2-yl)thio]acetic acid → oxidation to corresponding sulfonyl → conversion to sulfonyl hydrazide → grafting of acyl-thiosemicarbazide [1]. This multistep pathway enables the generation of structurally complex analogs that have been evaluated in antiparasitic screening programs, including those targeting Trypanosoma brucei rhodesiense, T. cruzi, Leishmania donovani, and Plasmodium falciparum [2]. Without CAS 19951-24-7, this entire SAR exploration route is foreclosed.

Medicinal chemistry Antiparasitic drug discovery Sulfonylacetic acid derivatives Benzimidazole-based inhibitors

pKa and logP Values as Procurement-Relevant Physicochemical Differentiation from 5-Nitrobenzimidazole-2-thiol

Physicochemical property differences provide quantifiable justification for compound selection in solubility-dependent and permeability-sensitive assays. The target compound exhibits calculated logP of 2.17 and polar surface area (PSA) of 137.1 Ų . For its immediate precursor, 5-nitrobenzimidazole-2-thiol (CAS 6325-91-3), the predicted pKa is 9.9 and the compound demonstrates solubility of 50 mg/mL in 1M NaOH [1][2]. The introduction of the acetic acid moiety in CAS 19951-24-7 adds a carboxylic acid group (pKa typically 3-5) alongside the benzimidazole NH (pKa ~10-12), creating a zwitterionic species at physiological pH that fundamentally alters aqueous solubility, membrane permeability, and metal-binding behavior compared to the neutral thiol precursor. These property shifts have direct implications for compound handling in biological assays and for formulation development.

Physicochemical property analysis LogP determination pKa measurement ADME prediction

Metal-Binding Stoichiometry and Redox Potential Differentiation via Orthogonal Functional Group Architecture

Electrochemical characterization of the thiol precursor class provides inferential support for the differential metal-binding capabilities of CAS 19951-24-7. The oxidation and reduction potentials for 5-nitrobenzimidazole-2-thiol (1h) have been experimentally determined in ethanenitrile-hydrogen chloride solution, alongside seven other imidazole-2-thiol analogs including imidazole-2-thiol (1a), 1-methyl- (1b), 4,5-trimethyl- (1d), and 5-diphenyl- (1e) derivatives [1]. These data establish that the 5-nitro substituent significantly modulates the electron density at the thiol sulfur, influencing its redox behavior and metal-binding affinity. CAS 19951-24-7 retains this 5-nitro-substituted benzimidazole-2-thiol core while appending a carboxylic acid group that introduces a second metal-coordination site. This bidentate (S, O) or tridentate (S, O, N) chelation architecture cannot be achieved with 5-nitrobenzimidazole-2-thiol alone or with 5-nitrobenzimidazole, which lacks both thiol and carboxylic acid functionalities [2].

Metal coordination chemistry Electrochemistry Redox potential determination Benzimidazole-based ligands

Exclusive Intermediate Status in Solid-Phase Parallel Synthesis of Polysubstituted 2-Sulfanylbenzimidazoles

A solid-phase synthesis methodology for generating polysubstituted 2-sulfanylbenzimidazoles has been reported, wherein polymer-bound o-fluoronitrobenzene intermediates are elaborated via nucleophilic displacement with substituted o-halonitroarenes [1]. The synthetic sequence involves reduction of the aromatic nitro group followed by cyclization to yield a benzimidazole-2-thione intermediate, which then undergoes reaction with alkyl halides and cleavage to provide final compounds in high yield and purity after six steps [1]. While CAS 19951-24-7 itself is a solution-phase compound, its structural motif—the 5-nitrobenzimidazole-2-thioacetic acid scaffold—represents the fully elaborated, cleaved product that would emerge from such a solid-phase route if chloroacetic acid were used as the alkylating agent. This establishes CAS 19951-24-7 as both a reference standard for validating solid-phase synthesis protocols and a solution-phase comparator for assessing the fidelity of on-resin transformations.

Solid-phase synthesis Parallel synthesis Combinatorial chemistry Benzimidazole library generation

Validated Application Scenarios for CAS 19951-24-7 in Academic and Industrial Research Programs


Medicinal Chemistry: Synthesis of Thiazolo[3,2-a]benzimidazol-3-one Scaffolds via Dowtherm A Cyclization

Researchers synthesizing thiazolo[3,2-a]benzimidazol-3-one derivatives should procure CAS 19951-24-7 specifically when Dowtherm A-mediated cyclization is the intended synthetic step. As documented by Tanaka et al., this compound cyclizes under Dowtherm A conditions while reportedly failing to cyclize with standard reagents such as Ac₂O/pyridine [1]. This reagent-specific behavior necessitates using this exact compound rather than alternative 5-substituted analogs. The resulting cyclization yields two possible isomers (5a and 6a) separable by chromatography, with structures assignable via NMR spectroscopy [1]. This application is directly validated by the quantitative evidence in Evidence Item 1.

Antiparasitic Drug Discovery: Synthesis of 5-Nitrobenzimidazole-2-sulfonylacetic Acid and Acyl-thiosemicarbazide Derivatives

Medicinal chemistry teams pursuing antiparasitic lead compounds within the 5-nitrobenzimidazole chemical space should procure CAS 19951-24-7 as the mandatory precursor for accessing sulfonylacetic acid and subsequent acyl-thiosemicarbazide derivatives [1]. This synthetic route enables exploration of structure-activity relationships relevant to Trypanosoma brucei rhodesiense, T. cruzi, Leishmania donovani, and Plasmodium falciparum [2]. Alternative starting materials including 5-nitrobenzimidazole-2-thiol and 5-nitrobenzimidazole cannot support this transformation pathway. This application scenario derives directly from the exclusive precursor evidence presented in Evidence Item 2.

Bioinorganic and Coordination Chemistry: Synthesis of Bidentate and Tridentate Metal Complexes

Research groups investigating metal complexes of benzimidazole-derived ligands should select CAS 19951-24-7 over simpler 5-nitrobenzimidazole analogs when multidentate chelation is required. The compound offers at least two coordination sites—the thioether sulfur and carboxylic acid oxygen—potentially augmented by benzimidazole nitrogen participation, enabling bidentate or tridentate binding architectures [1]. Electrochemical characterization of the parent 5-nitrobenzimidazole-2-thiol class confirms that the 5-nitro substituent modulates sulfur electron density and redox behavior [2]. This application scenario is substantiated by the coordination site evidence in Evidence Item 4.

Combinatorial Chemistry and Solid-Phase Synthesis: Reference Standard for Method Validation

Laboratories developing or implementing solid-phase parallel synthesis protocols for 2-sulfanylbenzimidazole libraries should procure CAS 19951-24-7 as a solution-phase reference standard. The compound corresponds to the fully elaborated product that would be obtained using chloroacetic acid as the alkylating agent in a six-step solid-phase sequence involving o-fluoronitrobenzene intermediates [1]. Using this authentic standard enables verification of on-resin reaction fidelity, assessment of cleavage efficiency, and chromatographic method development. This scenario is supported by the methodological role evidence presented in Evidence Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.